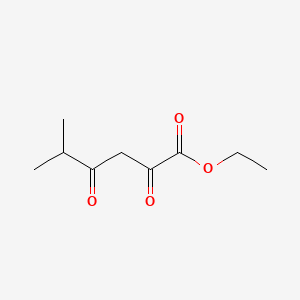

Ethyl 5-methyl-2,4-dioxohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)8(11)5-7(10)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPUWYQVWIKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982738 | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64195-85-3 | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64195-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064195853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate is a β-dicarbonyl compound, a class of molecules that holds significant importance in synthetic organic chemistry.[1][2] Its unique structural feature, possessing two carbonyl groups separated by a single methylene unit, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key chemical transformations, and potential applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development.[2][3]

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a clear yellow to orange oil.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 64195-85-3 | [4][5][6][7] |

| Molecular Formula | C₉H₁₄O₄ | [4][5][6][7] |

| Molecular Weight | 186.21 g/mol | [6][7] |

| Appearance | Clear yellow to orange liquid | [3] |

| Boiling Point | 113-116 °C at 5 Torr | [6] |

| Purity (typical) | ≥94.0% (GC) | [3] |

digraph "Ethyl_5_methyl_2_4_dioxohexanoate" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

// Ethyl group C1 -- C2; C1 -- H1; C1 -- H2; C1 -- H3; C2 -- O1; C2 -- H4; C2 -- H5;

// Ester and dicarbonyl chain O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; C4 -- O3 [style=double]; C4 -- C5; C5 -- H6; C5 -- H7; C5 -- C6; C6 -- O4 [style=double]; C6 -- C7;

// Isopropyl group C7 -- H8; C7 -- C8; C7 -- C9; C8 -- H9; C8 -- H10; C8 -- H11; C9 -- H12; C9 -- H13; C9 -- H14; }

Figure 1: Chemical structure of this compound.

Synthesis

The primary route for the synthesis of this compound is through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.

Figure 3: Keto-enol tautomerism of this compound.

This tautomerism is fundamental to the reactivity of this compound, as the enol and enolate forms are key nucleophilic intermediates in many of its characteristic reactions.

Applications in Synthesis

The dicarbonyl moiety of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad range of pharmaceutical and agrochemical applications. This compound can react with hydrazine and its derivatives in a cyclocondensation reaction to afford substituted pyrazoles. The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Figure 4: General scheme for the synthesis of pyrazoles from this compound.

Synthesis of Isoxazoles

Similarly, reaction with hydroxylamine hydrochloride yields isoxazole derivatives. The nitrogen of the hydroxylamine attacks one of the carbonyl carbons, and the oxygen attacks the other, leading to the formation of the five-membered isoxazole ring after dehydration.

Synthesis of Pyrimidines

Pyrimidines, another important class of nitrogen-containing heterocycles, can be synthesized from this compound by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. This reaction, often a variation of the Biginelli reaction, provides access to a diverse range of substituted pyrimidine derivatives.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the methylene and/or methine protons of the keto and enol forms. The presence of the enol form would be indicated by a signal for the enolic proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the carbons of the ethyl and isopropyl groups, and the carbons of the hexanoate backbone. The tautomerism would also be reflected in the ¹³C NMR spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups. In the case of the enol tautomer, a broad O-H stretching band and a C=C stretching band would also be expected.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). [8]The fragmentation pattern would provide further structural information.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. [9]It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents. [2]For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. [9]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its ability to undergo keto-enol tautomerism and participate in cyclocondensation reactions makes it a key intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. [1][2][3]A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.

References

-

Khaled, J. (2025, November 24). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26265–26276. [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

β-Ketoesters: An Overview and It's Applications via Transesterification. (2021). [Link]

-

Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. (2000). PubMed. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C9H14O4). Retrieved from [Link]

-

Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025, October 16). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020, November 13). Journal of Medicinal and Chemical Sciences. [Link]

-

Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prezi.com [prezi.com]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. 5-Amino-1-isopropyl-3-methylpyrazole [synhet.com]

- 5. Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: 64195-85-3 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Ethyl 5-methyl-2,4-dioxohexanoate is a pivotal organic intermediate characterized by its β-dicarbonyl functionality. This structural motif makes it a versatile building block in synthetic organic chemistry, particularly for the construction of various heterocyclic systems which are prevalent in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, reactivity, and its specific application as a precursor in the synthesis of isoxazole derivatives, which are significant scaffolds in drug discovery.

Chemical Structure and Nomenclature

This compound possesses a six-carbon chain with keto groups at positions 2 and 4, a methyl branch at position 5, and an ethyl ester at one terminus. Due to keto-enol tautomerism, this compound can exist in equilibrium between its diketo form and several enol forms.

-

IUPAC Name: this compound[1]

-

CAS Number: 64195-85-3[2]

-

Molecular Formula: C₉H₁₄O₄[2]

-

Molecular Weight: 186.21 g/mol [2]

-

SMILES: CCOC(=O)C(=O)CC(=O)C(C)C[1]

-

InChI Key: HBJPUWYQVWIKSD-UHFFFAOYSA-N[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It should be noted that some of these values are predicted.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | [2] |

| Boiling Point | 113-116 °C (at 5 Torr) | [2] |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | [2] |

| Appearance | Clear yellow to orange liquid | Thermo Fisher Scientific |

| Storage Temperature | Room Temperature | ChemicalBook |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a mixed Claisen condensation. This reaction involves the condensation of an ester with a ketone. In this specific case, 3-methyl-2-butanone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, which leads to a cleaner reaction with a higher yield of the desired product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from established procedures for mixed Claisen condensations involving diethyl oxalate.

Materials:

-

3-Methyl-2-butanone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane (DCM)

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Reactants: In a separate flask, prepare a mixture of 3-methyl-2-butanone and diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture in an ice bath and slowly acidify with dilute sulfuric acid to a pH of ~2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear yellow to orange liquid.

Spectroscopic Characterization

-

¹H NMR (predicted in CDCl₃):

-

δ ~4.2 ppm (q, 2H): -OCH₂CH₃

-

δ ~1.3 ppm (t, 3H): -OCH₂CH₃

-

δ ~2.8 ppm (m, 1H): -CH(CH₃)₂

-

δ ~1.1 ppm (d, 6H): -CH(CH₃)₂

-

δ ~3.5 ppm (s, 2H): -COCH₂CO-

-

The methylene protons between the carbonyls may show complex splitting or appear as a singlet depending on the degree of enolization.

-

-

¹³C NMR (predicted in CDCl₃):

-

δ ~190-200 ppm: Ketone carbons (C2 and C4)

-

δ ~160-170 ppm: Ester carbonyl carbon

-

δ ~62 ppm: -OCH₂CH₃

-

δ ~14 ppm: -OCH₂CH₃

-

δ ~40-50 ppm: Methylene and methine carbons

-

δ ~18-20 ppm: Methyl carbons of the isopropyl group

-

-

Infrared (IR) Spectroscopy (predicted, neat):

-

~2970 cm⁻¹: C-H stretching (aliphatic)

-

~1740 cm⁻¹: C=O stretching (ester)

-

~1715 cm⁻¹: C=O stretching (ketone)

-

~1620 cm⁻¹: C=C stretching (from enol form)

-

~1200-1300 cm⁻¹: C-O stretching

-

-

Mass Spectrometry (predicted):

-

[M]+: m/z = 186.0892 (calculated for C₉H₁₄O₄)

-

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from its β-dicarbonyl system, which serves as a versatile precursor for a variety of heterocyclic compounds. The acidic methylene protons between the two carbonyl groups can be easily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles.

A key application of this compound is in the synthesis of substituted isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are a common feature in many biologically active compounds and pharmaceuticals. The synthesis of an isoxazole from a 1,3-dicarbonyl compound is typically achieved through a condensation reaction with hydroxylamine.

Caption: Reaction scheme for the synthesis of an isoxazole derivative.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity. A prime example is its use as a starting material for the preparation of Ethyl 5-isopropyl-3-isoxazolecarboxylate .

Experimental Protocol: Synthesis of Ethyl 5-isopropyl-3-isoxazolecarboxylate

This protocol is based on general methods for the synthesis of isoxazoles from β-ketoesters.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, pyridine)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution. The base is necessary to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield Ethyl 5-isopropyl-3-isoxazolecarboxylate.

The resulting isoxazole derivative can be further modified or used as a key fragment in the synthesis of larger, more complex molecules being investigated in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazards: Based on data for similar compounds, it is expected to be a flammable liquid. It may cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate is a pivotal β-keto ester that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, characterized by multiple reactive sites, make it an invaluable precursor for the construction of complex heterocyclic scaffolds that form the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-tested protocol for its synthesis via the crossed Claisen condensation, an analysis of its physicochemical properties, and an exploration of its significant role as an intermediate in drug discovery, with a focus on the synthesis of pyrazole derivatives.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

For clarity and comprehensive database searching, researchers should be aware of its common synonyms:

-

Ethyl 2,4-dioxo-5-methylhexanoate[1]

-

5-Methyl-2,4-dioxohexanoic acid ethyl ester

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 64195-85-3 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| InChI Key | HBJPUWYQVWIKSD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C(C)C |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Clear yellow to orange liquid | [2] |

| Boiling Point | 113-116 °C at 5 Torr | ChemicalBook |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | ChemicalBook |

| Purity (Typical) | ≥94.0% (GC) | [2] |

Part 2: Synthesis via Crossed Claisen Condensation

The synthesis of this compound is most efficiently achieved through a crossed Claisen condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4][5] The strategic choice of reactants is paramount for a successful crossed Claisen condensation, requiring one ester to possess α-hydrogens to form an enolate and the other, the electrophile, to be non-enolizable to prevent self-condensation side products.[3][4][5]

In this synthesis, ethyl isovalerate, which has α-hydrogens, serves as the nucleophilic precursor. Diethyl oxalate, lacking α-hydrogens, is the ideal electrophilic partner.[3][5] The reaction is driven to completion by the formation of a highly stabilized enolate of the resulting β-keto ester.

Causality Behind Experimental Choices

The selection of sodium ethoxide as the base is critical. It is a strong enough base to deprotonate the α-carbon of ethyl isovalerate, initiating the reaction. Using the corresponding alkoxide as the base prevents transesterification, which would lead to a mixture of products. Anhydrous conditions are essential as the presence of water would hydrolyze the esters and quench the base. The final acidic workup is necessary to protonate the enolate and yield the final product.

Detailed, Step-by-Step Methodology

This protocol is adapted from a well-established procedure for a similar crossed Claisen condensation found in Organic Syntheses.[6]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate

-

Ethyl isovalerate

-

Anhydrous diethyl ether

-

3M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add freshly cut sodium metal (1 equivalent) to absolute ethanol (sufficient to dissolve the sodium). Allow the reaction to proceed until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice-water bath. Add a mixture of ethyl isovalerate (1 equivalent) and diethyl oxalate (1 equivalent) dropwise from the dropping funnel to the cooled sodium ethoxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice-water bath and slowly add 3M hydrochloric acid until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Visualization of the Synthesis Workflow

Sources

- 1. Ethyl 2,4-dioxo-5-methylhexanoate, 95% | Fisher Scientific [fishersci.ca]

- 2. B25735.14 [thermofisher.com]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on Ethyl 5-methyl-2,4-dioxohexanoate for Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 5-methyl-2,4-dioxohexanoate is a β-ketoester of significant interest within the realms of synthetic and medicinal chemistry. Its molecular architecture, featuring dual carbonyl groups and an ester moiety, confers a versatile reactivity that is highly sought after in the construction of complex molecular frameworks. This guide serves as a comprehensive technical resource, elucidating the core physical and chemical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific pursuits.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C9H14O4 | [1][2] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-methyl-2,4-dioxohexanoic acid ethyl ester, ethyl 2,4-dioxo-5-methylhexanoate | [2][4] |

| CAS Number | 64195-85-3 | [1][2] |

| Boiling Point | 113-116 °C at 5 Torr | [1] |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.79 ± 0.46 (Predicted) | [1] |

Molecular Structure and Spectroscopic Analysis

The reactivity of this compound is intrinsically linked to its molecular structure. The 1,3-dicarbonyl system is the key feature, influencing both its chemical behavior and its spectroscopic signatures.

Caption: 2D Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is not provided in the search results, a theoretical ¹H NMR spectrum can be predicted. Key expected signals would include a triplet and a quartet for the ethyl ester protons, and signals corresponding to the isobutyl group. A characteristic singlet for the methylene protons situated between the two carbonyl groups would also be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, ethyl 2,4-dioxohexanoate, would show strong absorption bands for the two carbonyl groups. One would be for the ester and the other for the ketone, typically appearing in the 1700-1750 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of β-keto esters such as this compound is often achieved through well-established condensation reactions.

Synthetic Pathways

The Claisen condensation is a classic and widely employed method for synthesizing β-keto esters.[5] This reaction involves the base-catalyzed condensation of an ester with another carbonyl-containing compound.[5] For a similar compound, ethyl 2,4-dioxohexanoate, a Claisen condensation of 2-butanone and diethyl oxalate using sodium ethoxide in ethanol has been described.[6] This suggests a similar approach could be viable for the synthesis of this compound.

Caption: Generalized Claisen Condensation for β-Keto Ester Synthesis

Key Aspects of Reactivity

The chemical behavior of this compound is dominated by the 1,3-dicarbonyl motif.

-

Acidity of α-Hydrogens : The protons on the carbon atom positioned between the two carbonyl groups are notably acidic.[7] This is due to the resonance stabilization of the resulting carbanion by both adjacent carbonyls.[7] This acidity allows for easy deprotonation with a mild base to form a stable enolate.[7]

-

Keto-Enol Tautomerism : As is characteristic of β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation.

-

Alkylation : The enolate generated from the deprotonation of the α-carbon is a potent nucleophile and can readily participate in alkylation reactions with alkyl halides.[7]

-

Hydrolysis and Decarboxylation : The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[5] The resulting β-keto acid can then be heated to induce decarboxylation, yielding a ketone.[5]

Applications in Drug Development and Chemical Synthesis

This compound is recognized as a valuable pharmaceutical intermediate.[1] The versatile reactivity of β-keto esters makes them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals.[5]

-

Heterocyclic Synthesis : The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic systems which are common motifs in many drug molecules.

-

Asymmetric Synthesis : Lipase-catalyzed transesterification of β-keto esters provides a method for producing optically active β-keto esters, which are important chiral building blocks in natural product synthesis.[8]

Experimental Protocols and Characterization

General Synthetic Procedure

A general method for lipase-catalyzed transesterification involves mixing an alcohol and a β-ketoester with a lipase catalyst under reduced pressure and moderate heat.[8] The product is then purified using silica-gel column chromatography.[8]

Analytical Characterization Workflow

A standard workflow for the characterization of a synthesized organic compound like this compound would involve a combination of chromatographic and spectroscopic techniques.

Caption: Standard Characterization Workflow for an Organic Compound

Conclusion

This compound is a versatile and valuable compound for chemical synthesis and drug development. Its rich reactivity, stemming from the 1,3-dicarbonyl system, allows for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the laboratory. Further experimental investigation into its properties will undoubtedly continue to expand its applications in the field of chemistry.

References

-

Chemical-Suppliers. (n.d.). Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H14O4). Retrieved from [Link]

- Hamzah, N. H., Aris, F. N. M., Mukhni, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.

-

NIST. (n.d.). Ethyl 5-methylhexanoate. Retrieved from [Link]

- Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.

-

The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. Retrieved from [Link]

-

ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Retrieved from [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

Food and Chemical Toxicology. (2021, April 7). Fragrance Material Safety Assessment Center. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate, 13246-52-1. Retrieved from [Link]

Sources

- 1. This compound CAS#: 64195-85-3 [m.chemicalbook.com]

- 2. Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 2,4-dioxo-5-methylhexanoate, 95% | Fisher Scientific [fishersci.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

Ethyl 5-methyl-2,4-dioxohexanoate keto-enol tautomerism explained

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 5-methyl-2,4-dioxohexanoate

Abstract

This compound, a β-ketoester of significant interest in pharmaceutical and chemical synthesis, exists as a dynamic equilibrium of keto and enol tautomers. This guide provides a comprehensive examination of this tautomerism, grounded in the principles of physical organic chemistry. We will dissect the structural attributes that govern the stability of each tautomer, the thermodynamic factors influencing the equilibrium position, and the profound impact of the chemical environment, particularly the solvent. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also field-proven experimental protocols for the empirical investigation of this phenomenon using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

Foundational Principles: Keto-Enol Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1][2] For carbonyl compounds possessing an α-hydrogen, this equilibrium is known as keto-enol tautomerism.[3] While for simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond, the landscape changes dramatically for 1,3-dicarbonyl compounds.[4][5]

This compound is a β-ketoester, a class of 1,3-dicarbonyl compounds. In these systems, the enol form can be significantly stabilized, shifting the equilibrium to a point where both tautomers are present in detectable, and often substantial, concentrations.[2][4] This enhanced stability of the enol tautomer is primarily attributed to two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[1][6][7]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[1][8][9]

This unique stabilization makes the tautomeric behavior of β-dicarbonyls a critical consideration in their synthesis, reactivity, and biological function.

The Tautomeric Equilibrium of this compound

The specific structure of this compound allows for the formation of two principal enol tautomers, arising from enolization of the C2 or C4 carbonyl group. However, enolization involving the methylene protons (at C3) between the two carbonyl groups is overwhelmingly favored due to the exceptional acidity of these protons and the stabilizing factors described above.[4] The resulting enol exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer being dominant due to the stabilizing intramolecular hydrogen bond.

The equilibrium can be visualized as follows:

Caption: Fig. 1: Keto-Enol equilibrium in this compound.

The position of this equilibrium (defined by the equilibrium constant, K_eq) is not fixed; it is highly sensitive to a range of external factors.

Factors Influencing the Tautomeric Equilibrium

Understanding the causality behind equilibrium shifts is paramount for controlling the chemical properties of the system.

-

Solvent Effects: This is one of the most critical factors.[10] Nonpolar solvents (e.g., hexane, CCl₄) do not compete for hydrogen bonding and thus favor the intramolecularly hydrogen-bonded enol tautomer.[7] Conversely, polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol and preferentially solvating the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[3][11] Polar aprotic solvents (e.g., DMSO, acetone) have an intermediate effect.[12]

-

Temperature: Changes in temperature can shift the equilibrium. While the specific direction depends on the enthalpy change (ΔH°) of the tautomerization, higher temperatures generally provide more kinetic energy to overcome the stabilization of the enol form.[13][14]

-

Substituent Effects: The electronic nature of substituents can influence the acidity of the α-protons and the stability of the tautomers. The isobutyl group at C5 in this compound is an electron-donating group, which has a modest effect on the equilibrium compared to strongly electron-withdrawing groups that would further stabilize the enolate intermediate and favor the enol form.[3][8][13]

Experimental Analysis: Protocols and Data Interpretation

The tautomeric equilibrium of this compound can be reliably quantified using spectroscopic methods. Because the interconversion between keto and enol forms is slow on the NMR timescale, distinct signals for each species can be observed and integrated.[15][16]

Quantitative Analysis by ¹H NMR Spectroscopy

Proton NMR is the definitive technique for determining the tautomeric ratio in solution.[17][18] The protons in the keto and enol forms experience different chemical environments, leading to distinct and easily identifiable chemical shifts.

| Proton Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH (enolic) | Enol | 12.0 - 13.5 | singlet (broad) |

| =CH- (vinylic) | Enol | 5.0 - 5.5 | singlet |

| -CH₂- (between C=O) | Keto | 3.5 - 4.0 | singlet |

| -O-CH₂-CH₃ (ethyl) | Both | 4.1 - 4.3 | quartet |

| -CH- (isobutyl) | Both | 2.2 - 2.6 | multiplet |

| -CH₂- (isobutyl) | Both | 2.0 - 2.4 | doublet |

| -O-CH₂-CH₃ (ethyl) | Both | 1.2 - 1.4 | triplet |

| -C(CH₃)₂ (isobutyl) | Both | 0.9 - 1.1 | doublet |

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound in CDCl₃.

The ratio of the tautomers can be calculated by comparing the integration of a unique proton signal from each form. The most reliable signals for this purpose are the vinylic proton (=CH-) of the enol form and the methylene protons (-CH₂-) of the keto form.

Equation for Equilibrium Constant: K_eq = [Enol] / [Keto] = (Integration of Enol =CH- peak) / (Integration of Keto -CH₂- peak / 2)

Note: The integration of the keto methylene peak is divided by two as it represents two protons.

Experimental Protocol 1: NMR Spectroscopic Determination of K_eq

This protocol provides a self-validating workflow for quantifying the tautomeric equilibrium.

Caption: Fig. 2: Workflow for NMR-based analysis of tautomeric equilibrium.

Qualitative Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy provides a complementary, non-destructive method to study tautomerism, particularly the influence of solvent polarity.[19] The keto and enol tautomers possess different chromophores and will exhibit distinct absorption maxima (λ_max).

-

Keto Tautomer: Typically shows a weak n → π* transition at longer wavelengths (~270-290 nm).

By observing the shift in λ_max and the change in absorbance in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.[22]

| Solvent | Expected Dominant Tautomer | Rationale |

| Hexane (Nonpolar) | Enol | Favors stable intramolecular H-bond.[7] |

| Acetonitrile (Polar Aprotic) | Mixture | Moderate polarity, less disruption of H-bond. |

| Methanol (Polar Protic) | Keto | Disrupts intramolecular H-bond, solvates keto form.[3][11] |

Table 2: Predicted Solvent Effects on the Tautomeric Equilibrium.

Experimental Protocol 2: UV-Vis Spectroscopic Analysis of Solvent Effects

This protocol outlines the methodology for observing the influence of the solvent environment on the equilibrium.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile, miscible solvent like acetonitrile. This ensures accurate concentration across different final solvents.

-

Solvent Series Preparation: Prepare a series of volumetric flasks containing different solvents of interest (e.g., hexane, acetonitrile, methanol).

-

Sample Dilution: Add a precise aliquot of the stock solution to each volumetric flask and dilute to the mark to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M. The concentration should be low enough to obey the Beer-Lambert law.

-

Blank Measurement: For each solvent, run a baseline correction (blank) using the pure solvent in a quartz cuvette.

-

Spectrum Acquisition: Acquire the UV-Vis absorption spectrum for each sample solution over a range of approximately 200-400 nm.

-

Data Analysis: Compare the spectra obtained in the different solvents. Note the λ_max and relative absorbance values to infer the predominant tautomer in each environment. A shift towards the λ_max characteristic of the enol form indicates the equilibrium favors the enol in that solvent.

Implications for Drug Development and Synthesis

The tautomeric state of a molecule is not a mere academic curiosity; it has profound real-world consequences, particularly in drug development.

-

Receptor Binding: The different tautomers of a molecule are distinct chemical entities with different shapes, hydrogen bonding capabilities, and polarity. Consequently, only one tautomer may bind effectively to a biological target (e.g., an enzyme or receptor). Understanding the dominant tautomer in a physiological environment is crucial for rational drug design.

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between keto and enol forms. A shift in tautomeric equilibrium can alter a drug candidate's absorption, distribution, metabolism, and excretion profile.

-

Chemical Reactivity and Stability: The keto and enol forms exhibit different reactivity. The enol is a nucleophile at the α-carbon, while the keto form is an electrophile at the carbonyl carbon.[6] This has direct implications for chemical synthesis and can affect the stability and degradation pathways of a drug substance.

By controlling the factors that influence the keto-enol equilibrium, such as solvent system or pH in formulation, scientists can potentially optimize the therapeutic efficacy and stability of a pharmaceutical product.

Conclusion

The keto-enol tautomerism of this compound is a classic yet powerful illustration of structural and environmental effects on molecular equilibrium. The stability of its enol form, conferred by conjugation and intramolecular hydrogen bonding, makes it a fascinating system for study. Through robust analytical techniques like NMR and UV-Vis spectroscopy, researchers can precisely quantify and qualitatively assess the tautomeric population. For professionals in synthesis and drug development, a deep understanding and empirical characterization of this equilibrium are indispensable for predicting molecular behavior, optimizing reaction conditions, and designing effective and stable therapeutic agents.

References

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds.

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism.

-

Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes.

-

Quora. (n.d.). Factors affecting keto-enol tautomerism.

-

OrgoSolver. (n.d.). Introduction to Enols.

-

JoVE. (2025). Video: Types of Enols and Enolates.

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

-

World Scientific Publishing. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY.

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.

-

ACS Publications. (2014). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education.

-

Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

-

RSC Publishing. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

-

MDPI. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.

-

ACS Publications. (1974). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education.

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

-

Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?

-

ResearchGate. (2021). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD.

-

Making Molecules. (2024). An Introduction to Enols & Enolates.

-

CORE. (2010). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study.

-

ACS Publications. (1975). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry.

-

Canadian Science Publishing. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

-

Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

-

ResearchGate. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.

-

Oxford University Press. (n.d.). Thermodynamically stable enols: 1,3-dicarbonyl compounds.

-

ChemicalBook. (n.d.). This compound CAS#: 64195-85-3.

-

ACS Publications. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

-

ResearchGate. (2018). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. fiveable.me [fiveable.me]

- 4. Video: Types of Enols and Enolates [jove.com]

- 5. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry11.quora.com [chemistry11.quora.com]

- 8. orgosolver.com [orgosolver.com]

- 9. quora.com [quora.com]

- 10. mdpi.com [mdpi.com]

- 11. worldscientific.com [worldscientific.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 14. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. cores.research.asu.edu [cores.research.asu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate, a sophisticated dicarbonyl compound, has emerged as a valuable intermediate in the landscape of pharmaceutical synthesis. Its unique structural features, characterized by two carbonyl groups in a 1,3-relationship, impart a distinct reactivity that has been harnessed in the creation of more complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic methodologies for this important building block, offering insights for researchers and professionals in the field of drug development and organic chemistry.

I. Discovery and Historical Context: A Legacy of Carbonyl Chemistry

While the precise first synthesis of this compound is not prominently documented in readily available literature, its chemical lineage is deeply rooted in the foundational principles of organic synthesis, particularly the chemistry of β-dicarbonyl compounds. The intellectual framework for its creation can be traced back to the late 19th and early 20th centuries with the pioneering work on condensation reactions.

A significant historical touchstone for the broader class of 2,4-dioxoalkanoates is the work of German chemist Otto Diels. A 1973 patent for the related compound, ethyl 2,4-dioxohexanoate, references a publication by Diels in Chemische Berichte from as early as 1906, highlighting that the fundamental chemistry for constructing such molecules has been established for over a century.[1] This early research into the reactivity of esters and ketones laid the groundwork for the development of synthetic routes to a wide array of β-keto esters and related dicarbonyls.

The core chemical transformation underpinning the synthesis of this compound and its analogues is the Claisen condensation . This carbon-carbon bond-forming reaction, named after Rainer Ludwig Claisen, has been a cornerstone of organic synthesis since the late 1800s. The reaction, in its classic form, involves the reaction of two ester molecules to form a β-keto ester. A variation, the "crossed" Claisen condensation, allows for the reaction of two different esters, or an ester and a ketone, which is the key to accessing asymmetrically substituted dicarbonyls like this compound.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 64195-85-3 | [2][3][4] |

| Molecular Formula | C₉H₁₄O₄ | [2][3][4] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | Reported as an orange oil | |

| Primary Use | Pharmaceutical Intermediate | [2][5] |

III. Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester enolate with a different ester. In the case of our target molecule, the likely precursors are an ester of isovaleric acid (to provide the 5-methylhexanoyl backbone) and a source for the 2,4-dioxo functionality, typically diethyl oxalate.

A. Reaction Mechanism: The Crossed Claisen Condensation

The mechanism for the synthesis of this compound via a crossed Claisen condensation is a well-established pathway in organic chemistry.

B. Detailed Experimental Protocol

Materials:

-

Ethyl isovalerate

-

Diethyl oxalate

-

Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol to generate the ethoxide in situ.

-

Formation of the Enolate: To the stirred solution of sodium ethoxide, add ethyl isovalerate dropwise at a controlled temperature (typically 0 °C to room temperature) to form the corresponding enolate.

-

Condensation Reaction: To the enolate solution, add diethyl oxalate dropwise from the dropping funnel. The reaction mixture is then typically stirred at room temperature or gently heated to drive the condensation to completion.

-

Reaction Quench and Workup: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled in an ice bath and carefully acidified with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The resulting orange oil, this compound, can be further purified by vacuum distillation. Characterization would typically involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

IV. Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[2][5] Its dicarbonyl functionality allows for a variety of subsequent chemical transformations. For example, the ketone groups can be selectively reduced or can participate in condensation reactions with amines or hydrazines to form heterocyclic structures, which are common motifs in many drug molecules.

A 2004 patent describes the use of this compound in the synthesis of novel compounds intended as PDE9 inhibitors for the potential treatment of type 2 diabetes, metabolic syndrome, and cardiovascular disease. This highlights the compound's role as a key building block in the development of new therapeutic agents.

V. Conclusion

This compound, a molecule with a rich heritage in the fundamentals of organic chemistry, continues to be a relevant and valuable tool for synthetic chemists, particularly in the pharmaceutical industry. While its specific discovery is not prominently chronicled, its synthesis is a classic example of the enduring power of the Claisen condensation. Understanding the history, synthesis, and reactivity of this dicarbonyl compound provides a solid foundation for its application in the design and development of novel therapeutics. As the demand for sophisticated and diverse molecular architectures in drug discovery grows, the utility of such versatile building blocks is likely to expand.

References

- Hajos, Z. G., & Parrish, D. R. (1973). Perfume compositions containing ethyl 2,4-dioxohexanoate. U.S. Patent No. 3,760,087. Washington, DC: U.S.

-

Durham E-Theses. New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. [Link]

- Google Patents. Improved synthesis of optically pure (s)

-

PubChem. Ethyl-2,4-dioxohexanoate. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.

-

PubChem. Ethyl 5-methylhexanoate. [Link]

-

Chemical-Suppliers.com. Ethyl5-methyl-2,4-dioxohexanoate. [Link]

- Google Patents. Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.

-

ACS Publications. Preparation of methyl 2,5-dioxohexanoate: a highly convenient reagent for the introduction of the 2-carbalkoxy-1,5-dialkylpyrrole nucleus. [Link]

-

Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

-

ResearchGate. Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. [Link]

-

ResearchGate. Synthesis of alkyl-2-deoxy-α-D-glycopyranosides and their 2-deuterio derivatives. [Link]_2-deuterio_derivatives)

Sources

- 1. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 2. This compound CAS#: 64195-85-3 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl5-methyl-2,4-dioxohexanoate | CAS 64195-85-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Ethyl 2,4-dioxo-5-methylhexanoate, 95% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Ethyl 5-methyl-2,4-dioxohexanoate: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-2,4-dioxohexanoate, a multifaceted β-ketoester, holds significant interest within the realms of synthetic organic chemistry and medicinal chemistry. Its structural arrangement, featuring two carbonyl groups and an active methylene group, renders it a versatile precursor for a variety of more complex molecular architectures, particularly heterocyclic compounds which form the backbone of many pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel synthetic methodologies and the design of new therapeutic agents.

I. Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between an enolizable ester and a non-enolizable ester in the presence of a strong base.[1][2] In this specific synthesis, ethyl isovalerate serves as the enolizable component, providing the α-protons for enolate formation, while diethyl oxalate acts as the non-enolizable electrophilic partner.[1]

The causality behind this strategic choice of reactants is twofold. Firstly, diethyl oxalate is highly electrophilic due to the presence of two electron-withdrawing ester groups, which makes it an excellent acceptor for the nucleophilic enolate. Secondly, as it lacks α-protons, it cannot undergo self-condensation, thus minimizing the formation of unwanted byproducts and simplifying the purification process.[1]

Reaction Mechanism:

The mechanism of the crossed Claisen condensation for the synthesis of this compound can be elucidated in the following steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl isovalerate to form a resonance-stabilized enolate ion. The use of an alkoxide base corresponding to the ester's alcohol component (ethanol in this case) is crucial to prevent transesterification side reactions.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide (EtO⁻) leaving group.

-

Deprotonation (Driving Force): The resulting β-ketoester, this compound, possesses highly acidic protons on the methylene group situated between the two carbonyls. The ethoxide base, regenerated in the previous step, readily deprotonates this position to form a highly resonance-stabilized enolate. This essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[3]

-

Protonation: A final workup step with a mild acid neutralizes the enolate to yield the final product, this compound.

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol:

The following is a generalized, self-validating protocol for the laboratory-scale synthesis of this compound, based on established principles of the Claisen condensation.[3]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Ethyl isovalerate

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a solution of ethyl isovalerate and diethyl oxalate (in a 1:1 molar ratio) dropwise from the dropping funnel to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting materials or byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

II. Chemical Properties and Characterization

Physical Properties:

| Property | Value |

| CAS Number | 64195-85-3 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 113-116 °C at 5 Torr |

Spectroscopic Characterization (Predicted):

Based on the known spectral data of the structurally similar compound, Ethyl 2-methyl-3,5-dioxohexanoate, the following spectroscopic characteristics for this compound can be predicted.[4]

-

¹H NMR (CDCl₃, 300 MHz): The spectrum is expected to show signals corresponding to the ethyl ester group (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm), the isobutyl group (a multiplet for the CH group around δ 2.8 ppm and a doublet for the two methyl groups around δ 1.0 ppm), and the methylene protons between the carbonyls (a singlet around δ 3.6 ppm). In the enol form, a characteristic singlet for the enolic proton will appear downfield (δ > 10 ppm), and the vinylic proton will appear as a singlet around δ 5.5-6.0 ppm.

-

¹³C NMR (CDCl₃, 75 MHz): The diketo form would exhibit four carbonyl signals (two for the ketones and one for the ester). The enol form would show signals for the ester carbonyl, the enolized ketone, the vinylic carbons, and the remaining aliphatic carbons.

-

IR (neat): Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone and ester groups. In the presence of the enol tautomer, a broad O-H stretching band around 3200-3500 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹ would be observed.

-

High-Resolution Mass Spectrometry (HRMS): The calculated m/z for the molecular ion [M]⁺ would be 186.0892, and for [M+H]⁺, it would be 187.0965.

III. Reactivity and Keto-Enol Tautomerism

The chemical reactivity of this compound is dominated by the presence of its three key functional groups: the two carbonyl groups and the active methylene group.

Keto-Enol Tautomerism:

Like most β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and by conjugation of the double bond with the remaining carbonyl group. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. In contrast, polar, protic solvents can solvate the keto form, shifting the equilibrium towards it.[5]

Caption: Keto-Enol Tautomerism of this compound.

The presence of both tautomers provides dual reactivity. The keto form can react with nucleophiles at the carbonyl carbons, while the enol form can react with electrophiles at the α-carbon.

Reactions at the Carbonyl Groups and Active Methylene Group:

-

Nucleophilic Addition: The carbonyl carbons are susceptible to attack by nucleophiles.

-

Reactions with Hydrazines (Synthesis of Pyrazoles): The 1,3-dicarbonyl moiety readily undergoes condensation reactions with hydrazine and its derivatives to form pyrazole rings, which are prevalent scaffolds in many pharmaceuticals.[6]

-

Reactions with Hydroxylamine (Synthesis of Isoxazoles): Similarly, reaction with hydroxylamine leads to the formation of isoxazoles, another important heterocyclic core in drug molecules.

-

Alkylation and Acylation: The active methylene protons are acidic and can be readily removed by a base to form a stable enolate, which can then be alkylated or acylated.

IV. Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its utility primarily stems from its ability to act as a precursor for various heterocyclic systems.

Precursor to Heterocyclic Pharmaceuticals:

The 1,3-dicarbonyl system within this compound is a key synthon for the construction of five-membered heterocycles like pyrazoles and isoxazoles. These ring systems are found in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant agents.[6][7][8] The specific substituents on the resulting heterocyclic ring can be tailored by the choice of the β-ketoester and the condensing reagent, allowing for the generation of libraries of compounds for biological screening.

Caption: Role as a Pharmaceutical Intermediate.

While a direct, named pharmaceutical synthesized from this compound is not prominently documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, the core structure can be envisioned as a fragment in the synthesis of certain anticonvulsant drugs. The development of novel antiepileptic drugs often involves the synthesis and screening of a wide range of heterocyclic compounds, and this compound provides a readily accessible starting material for such endeavors.[7][8]

V. Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the crossed Claisen condensation, coupled with its rich reactivity centered around the dicarbonyl system and active methylene group, makes it an attractive starting material for the construction of complex molecular architectures. The propensity of this compound to undergo keto-enol tautomerism further expands its synthetic utility. For researchers and scientists in the pharmaceutical industry, this compound represents a key building block for the generation of novel heterocyclic compounds, a class of molecules that continues to be a rich source of new therapeutic agents. Further exploration of its reactivity and its application in the synthesis of targeted bioactive molecules is a promising avenue for future research and development.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. The Royal Society of Chemistry. Available at: [Link].

-

The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link].

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. Available at: [Link].

-

PS8-S05-2. Yale University. Available at: [Link].

-

23.8 Mixed Claisen Condensations. Organic Chemistry | OpenStax. Available at: [Link].

- Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents.

-

Industrial process for preparation of Levetiracetam. myExperiment. Available at: [Link].

- Chemoenzymatic processes for preparation of levetiracetam. Google Patents.

-

CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. University of Massachusetts Amherst. Available at: [Link].

- Preparation of 3,5-dioxo hexanoate ester in two steps. Google Patents.

-

Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. Available at: [Link].

-

Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. Archiv der Pharmazie. Available at: [Link].

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link].

-

New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Durham E-Theses. Available at: [Link].

-

The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition. University of Saskatchewan. Available at: [Link].

- Process for producing levetiracetam. Google Patents.

-

Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry. Available at: [Link].

-

Ethyl-2,4-dioxohexanoate. PubChem. Available at: [Link].

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link].

-

The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. ResearchGate. Available at: [Link].

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link].

-

A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

Sources

- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]